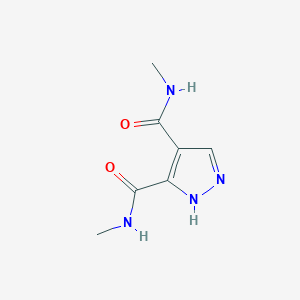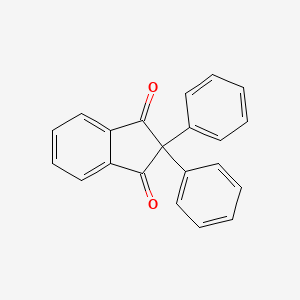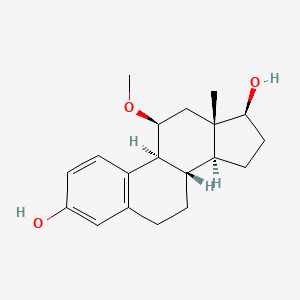![molecular formula C27H43NO2 B14701485 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione CAS No. 14772-26-0](/img/structure/B14701485.png)
5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione is a complex organic compound with a unique structure This compound belongs to the class of caprolactams and is known for its intricate molecular arrangement, which includes multiple rings and a variety of functional groups
Vorbereitungsmethoden
The synthesis of 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Beckmann rearrangement of the oxime derivative of cholest-4-en-3-one . This reaction is carried out under acidic conditions, leading to the formation of the caprolactam ring. The process requires careful control of reaction conditions to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex organic reactions and mechanisms. In biology and medicine, it has potential applications as a precursor for the synthesis of biologically active molecules. Its unique structure makes it a valuable tool for studying the interactions between organic molecules and biological systems.
Wirkmechanismus
The mechanism of action of 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione stands out due to its unique structure and chemical properties. Similar compounds include other caprolactams and organic heterotetracyclic compounds, such as 3-aza-A-homocholest-4a-en-4-one
Eigenschaften
CAS-Nummer |
14772-26-0 |
|---|---|
Molekularformel |
C27H43NO2 |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
10a,12a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,7,9,10,10b,11,12-dodecahydroindeno[5,4-g][2]benzazepine-5,8-dione |
InChI |
InChI=1S/C27H43NO2/c1-17(2)7-6-8-18(3)20-9-10-21-19-15-24(29)23-16-28-25(30)12-14-27(23,5)22(19)11-13-26(20,21)4/h16-22H,6-15H2,1-5H3,(H,28,30) |
InChI-Schlüssel |
RZPNNVFFMIMDDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CNC(=O)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


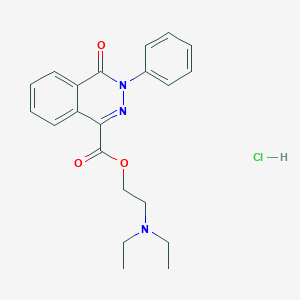

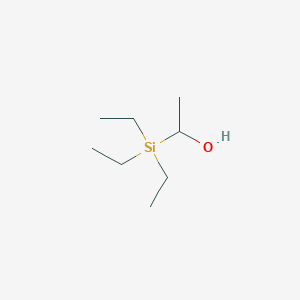
![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)


![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)




